molecular formula C11H14N2O4S B1377896 Benzyl 3-sulfamoylazetidine-1-carboxylate CAS No. 1375474-09-1

Benzyl 3-sulfamoylazetidine-1-carboxylate

Cat. No.: B1377896
CAS No.: 1375474-09-1
M. Wt: 270.31 g/mol
InChI Key: GMBCPFPNESHHLO-UHFFFAOYSA-N
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Description

Benzyl 3-sulfamoylazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C({11})H({14})N({2})O({4})S It features a benzyl group attached to a 3-sulfamoylazetidine-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-sulfamoylazetidine-1-carboxylate typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Introduction of Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like sulfamoyl chloride or sulfamic acid.

    Benzylation: The final step involves the benzylation of the azetidine ring, which can be achieved using benzyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or other substituents can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Amino derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-sulfamoylazetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industrial Applications: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl 3-sulfamoylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The sulfamoyl group can form hydrogen bonds and electrostatic interactions, while the azetidine ring provides structural rigidity and specificity.

Comparison with Similar Compounds

    Benzyl 3-aminomethylazetidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a sulfamoyl group.

    Benzyl 3-hydroxyazetidine-1-carboxylate: Contains a hydroxy group, offering different reactivity and biological properties.

    Benzyl 3-methylazetidine-1-carboxylate: Features a methyl group, affecting its steric and electronic properties.

Uniqueness: Benzyl 3-sulfamoylazetidine-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

benzyl 3-sulfamoylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c12-18(15,16)10-6-13(7-10)11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBCPFPNESHHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-09-1
Record name benzyl 3-sulfamoylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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